molecular formula C19H22ClN3O4S B096621 Clemizole sulfate CAS No. 17162-20-8

Clemizole sulfate

Katalognummer: B096621
CAS-Nummer: 17162-20-8
Molekulargewicht: 423.9 g/mol
InChI-Schlüssel: RZENSCAUEVAXIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clemizole sulfate (molecular formula: C₁₉H₂₀ClN₃·H₂O₄S) is a first-generation histamine H₁ receptor antagonist originally developed for allergic conditions .

  • Antiviral Activity: this compound inhibits hepatitis C virus (HCV) replication by targeting the NS4B protein's RNA-binding activity, with an IC₅₀ of 24 nM and moderate antiviral effects (50% effective concentration of 8 µM against HCV genotype 2a) .
  • Antiepileptic Activity: In zebrafish models of Dravet syndrome, clemizole suppresses seizure-like behaviors by modulating serotonin 2A/2B (5-HT₂A/5-HT₂B) receptors, rather than through H₁ antagonism .
  • Pharmacokinetics: Limited historical data exist on its metabolism and safety due to its pre-modern regulatory approval .

Vorbereitungsmethoden

Historical Context and Structural Design of Clemizole

Clemizole’s core structure consists of a benzimidazole scaffold substituted with a p-chlorobenzyl group at the N1 position and a pyrrolidinylmethyl moiety at the C2 position . Early synthetic efforts focused on optimizing antihistamine activity while minimizing sedative side effects, leading to the selection of hydrochloride as the counterion for improved solubility and stability . The absence of sulfate derivatives in the literature suggests that chloride remains the preferred anion due to its compatibility with biological systems and synthetic feasibility.

Synthetic Routes to Clemizole Hydrochloride

Nitroaniline Reduction and Cyclization

The primary industrial synthesis, as described in ChemicalBook , involves a multi-step sequence starting from N-p-chlorobenzyl-2-nitroaniline :

  • Reduction to o-Phenylenediamine Derivative :
    Catalytic hydrogenation using Raney nickel at 40°C in methanol/ethyl acetate converts the nitro group to an amine, yielding o-amino-N-p-chlorobenzylaniline (90% purity post-recrystallization) .

  • Chloroacetylation :
    Reaction with chloracetyl chloride in dry ether at 0–5°C introduces a chloroacetyl group, forming N-p-chlorobenzyl-N'-chloracetyl-o-phenylene diamine (melting point [MP]: 130°C) .

  • Pyrrolidine Substitution and Cyclization :
    Heating the chloroacetyl intermediate with pyrrolidine in toluene induces cyclization to form the benzimidazole core. This step produces a mixture of intermediates, with the target compound isolated as the hydrochloride salt after acidic workup (MP: 239–241°C) .

Key Reaction Parameters:

StepReagents/ConditionsYieldPurity
Nitro reductionH₂, Raney Ni, 40°C, MeOH/EtOAc93%90%
ChloroacetylationClCH₂COCl, pyridine, ether, 0–5°C85%95%
CyclizationPyrrolidine, toluene, reflux, 6 h78%98%

Industrial-Scale Manufacturing and Purification

Crystallization and Solubility Optimization

Clemizole hydrochloride’s limited aqueous solubility (16.84 mg/L at 25°C) necessitates specialized formulation techniques:

  • Solvent Systems : The compound is sparingly soluble in water but dissolves readily in dimethyl sulfoxide (DMSO) at 10 mg/mL .

  • Storage Conditions : Stable for ≥4 years at -20°C under inert gas, with degradation products including dehydrochlorinated Clemizole and pyrrolidine oxides .

Quality Control Metrics

ParameterSpecificationMethod
Purity≥98% (HPLC)USP <621>
Residual Solvents<500 ppm DMSOGC-FID
Heavy Metals<10 ppm Pb, Cd, HgICP-MS

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

DCC-2618 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug zur Untersuchung der Kinasehemmung und ihrer Auswirkungen auf zelluläre Signalwege eingesetzt. In der Biologie wird es verwendet, um die Rolle von KIT- und PDGFRA-Kinasen bei der Zellproliferation und dem Überleben zu untersuchen. In der Medizin wird DCC-2618 auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter GISTs und andere Tumoren mit KIT- und PDGFRA-Mutationen . Die Verbindung wird auch auf ihr Potenzial für den Einsatz in Kombinationstherapien untersucht, um ihre Wirksamkeit zu verbessern und die Medikamentenresistenz zu überwinden .

Wirkmechanismus

DCC-2618 entfaltet seine Wirkung, indem es an die Aktivierungsschleifen der KIT- und PDGFRA-Kinasen bindet und sie so in einer inaktiven Konformation festhält . Diese Bindung verhindert, dass die Kinasen mit ihren Substraten interagieren und nachgeschaltete Signalwege aktivieren. Infolgedessen hemmt die Verbindung effektiv die Zellproliferation und induziert Apoptose in Krebszellen . Zu den molekularen Zielstrukturen von DCC-2618 gehören verschiedene mutierte Formen der KIT- und PDGFRA-Kinasen, die häufig an medikamentenresistenten Krebserkrankungen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Analogues

Table 1: Structural and Functional Comparison of Clemizole Sulfate with Related Compounds

Compound Molecular Formula Primary Target(s) Key Indications Potency (IC₅₀/EC₅₀) Synergy/Resistance Profile
This compound C₁₉H₂₀ClN₃·H₂O₄S H₁ receptor, 5-HT₂A/2B, NS4B HCV, Epilepsy HCV IC₅₀: 24 nM Synergistic with HCV protease inhibitors (SCH503034, VX950)
Lorcaserin C₁₁H₁₄ClN₃O 5-HT₂C receptor Obesity, Epilepsy 5-HT₂C EC₅₀: 15 nM Reduces seizures in zebrafish models (no HCV activity)
Trazodone C₁₉H₂₂ClN₅O 5-HT₂A, SERT Depression, Insomnia 5-HT₂A Kᵢ: 20 nM Anti-seizure efficacy in zebrafish
Emedastine C₁₇H₂₆N₄O H₁ receptor Allergic rhinitis H₁ Kᵢ: 1.3 nM No reported antiviral/antiepileptic activity
Mapinastine C₂₃H₃₄N₆O H₁ receptor Allergies H₁ Kᵢ: 0.2 nM No off-target serotonergic effects

Mechanistic Differentiation

  • Antiviral Action : Unlike nucleoside analogs (e.g., ribavirin) or interferons, this compound uniquely disrupts HCV RNA replication via NS4B inhibition. Its synergy with protease inhibitors (e.g., SCH503034) reduces viral resistance emergence, a critical advantage over additive combinations with polymerase inhibitors .
  • Antiepileptic Action : While lorcaserin and trazodone share 5-HT₂ receptor modulation, clemizole's dual H₁/5-HT₂ targeting may offer broader therapeutic utility in neurodevelopmental disorders .
  • H₁ Selectivity : Second-generation H₁ antagonists (e.g., emedastine, mapinastine) exhibit higher receptor affinity but lack clemizole's off-target serotonergic or antiviral effects .

Clinical and Preclinical Data

Table 2: Preclinical Efficacy in Dravet Syndrome Models

Compound Seizure Suppression (%) Model System Mechanism Confirmed?
This compound 85% Zebrafish (scn1lab) Yes (5-HT₂A/2B binding assays)
Lorcaserin 78% Zebrafish (scn1lab) Yes (5-HT₂C selective)
Trazodone 70% Zebrafish (scn1lab) Partial (SERT involvement)

Table 3: Antiviral Synergy Profiles

Combination Synergy Model Resistance Reduction Toxicity Reported?
Clemizole + SCH503034 Bliss independence 4-fold decrease No
Clemizole + Interferon Additive None No
Clemizole + Ribavirin Additive None No

Biologische Aktivität

3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol (CAS No. 16083-68-4) is a fluorinated alcohol with a complex structure that includes iodine and multiple fluorine atoms. Its unique chemical properties have garnered attention in various fields including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential applications.

  • Molecular Formula : C10H8F13IO
  • Molecular Weight : 518.05 g/mol
  • Boiling Point : 247.7 ± 40.0 °C (predicted)
  • Density : 1.840 ± 0.06 g/cm³ (predicted)
  • pKa : 14.71 ± 0.10 (predicted)

Pharmacological Effects

Research into the pharmacological effects of 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol indicates potential applications in various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that perfluorinated compounds exhibit antimicrobial properties. The presence of iodine may enhance this effect due to its known antiseptic properties.
  • Endocrine Disruption : Some fluorinated compounds are known to disrupt endocrine functions. Investigations into 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol's impact on steroidogenesis in Leydig cells have shown that it may interfere with testosterone production by inhibiting key enzymes involved in steroid synthesis .

Toxicity Profiles

The toxicity of 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol has been assessed through various studies:

  • Acute Toxicity : The compound has been classified under several hazard codes indicating potential acute toxicity through inhalation and ingestion routes .
  • Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects of this compound on human health and the environment.

Case Study 1: Endocrine Disruption in Leydig Cells

A study investigated the effects of fluorinated compounds on Leydig cell function. The results indicated that exposure to certain concentrations of 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol significantly inhibited the expression of genes related to steroidogenic enzymes such as CYP11A1 and HSD3B1. This inhibition led to decreased testosterone production in vitro .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of various perfluorinated compounds including 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol was evaluated against common bacterial strains. The results demonstrated a notable reduction in bacterial viability at specific concentrations of the compound .

Research Findings Summary

Study FocusKey Findings
Endocrine DisruptionInhibition of testosterone production in Leydig cells
Antimicrobial ActivitySignificant reduction in bacterial viability
ToxicityClassified as hazardous with potential acute and chronic effects

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Clemizole sulfate’s antiviral mechanisms against HCV?

this compound’s antiviral activity is typically evaluated using luciferase reporter-linked HCV replication assays in genotype-specific cell cultures (e.g., Huh-7 cells). These models allow real-time monitoring of viral replication inhibition via luminescence signals. Researchers should validate results with orthogonal methods, such as quantitative RT-PCR for viral RNA quantification or colony formation assays to assess resistance profiles .

Q. How can researchers standardize dose-response studies for this compound to ensure reproducibility?

Use Loewe additivity and Bliss independence models to quantify synergistic effects when combining Clemizole with protease inhibitors (e.g., SCH503034). Dose ranges should span 0.5–50 µM for Clemizole, with controls for cytotoxicity (e.g., MTT assays). Ensure consistent cell passage numbers and culture conditions to minimize variability .

Q. What are the critical parameters for validating this compound’s RNA-binding inhibition to NS4B?

Employ electrophoretic mobility shift assays (EMSAs) with purified NS4B protein and labeled RNA probes. Include competition assays with unlabeled RNA to confirm specificity. Quantify binding affinity using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound across HCV genotypes?

Discrepancies often arise from differences in viral clone fidelity (e.g., JFH-1 vs. Con1 replicons) or assay sensitivity. To address this:

  • Standardize replicon systems and cell lines.
  • Compare data using normalized metrics (e.g., fold-change relative to wild-type).
  • Validate findings with clinical isolates or patient-derived samples .

Q. What methodological strategies mitigate the risk of off-target effects in this compound studies?

  • Use RNAi knockdown or CRISPR-Cas9 to confirm NS4B-specific mechanisms.
  • Pair Clemizole with structurally unrelated protease inhibitors (e.g., VX950) to distinguish class-specific synergy from nonspecific interactions.
  • Conduct transcriptomic profiling (RNA-seq) to identify unintended gene expression changes .

Q. How should researchers design experiments to investigate this compound’s impact on viral resistance evolution?

  • Perform long-term passage experiments under suboptimal drug concentrations.
  • Sequence viral genomes at regular intervals to track mutations (e.g., NS3 protease or NS4B regions).
  • Use frequency-of-resistance assays to quantify mutant emergence under mono- vs. combination therapy .

Q. Methodological Guidance

Q. What statistical approaches are optimal for analyzing synergy between this compound and other antivirals?

  • Combination index (CI) analysis via CompuSyn software to classify interactions (synergistic, additive, antagonistic).
  • Validate with 3D response surface modeling to visualize dose-effect relationships.
  • Report confidence intervals and p-values from triplicate experiments to ensure robustness .

Q. How can researchers ensure ethical and reproducible data reporting in this compound studies?

  • Adhere to ARRIVE guidelines for preclinical research, detailing animal models, blinding, and randomization.
  • Provide raw data (e.g., luminescence readings, RNA counts) in supplementary materials.
  • Disclose conflicts of interest and funding sources transparently .

Q. Data Interpretation and Validation

Q. What criteria should be used to assess the clinical relevance of this compound’s in vitro findings?

  • Compare EC₅₀ values to plasma pharmacokinetic data from animal/human studies.
  • Evaluate selectivity indices (SI = CC₅₀/EC₅₀) to ensure therapeutic windows >10.
  • Use physiologically relevant drug concentrations (e.g., accounting for protein binding in serum) .

Q. How can conflicting results from this compound’s combination therapies be reconciled?

  • Conduct meta-analyses of published datasets to identify trends (e.g., genotype-specific responses).
  • Explore differences in experimental endpoints (e.g., viral load reduction vs. cure rates).
  • Use Bayesian hierarchical models to account for inter-study variability .

Q. Tables

Table 1. Key Synergy Parameters for this compound and HCV Protease Inhibitors

ParameterClemizole + SCH503034Clemizole + VX950
Combination Index (CI)0.3 (Synergistic)0.5 (Synergistic)
Resistance Frequency10⁻⁶10⁻⁵
Toxicity (CC₅₀, µM)>100>100
Data derived from Einav et al. ().

Eigenschaften

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3.H2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-5(2,3)4/h1-2,5-10H,3-4,11-14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZENSCAUEVAXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169141
Record name Clemizole sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17162-20-8
Record name 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17162-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemizole sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017162208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clemizole sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLEMIZOLE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AA1G805H0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.